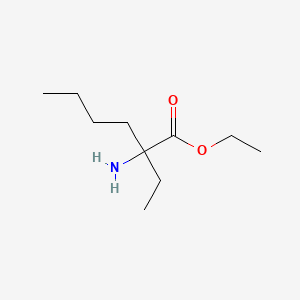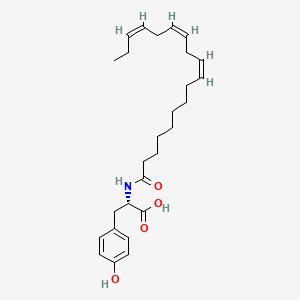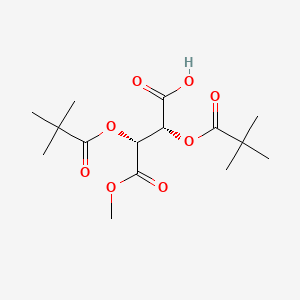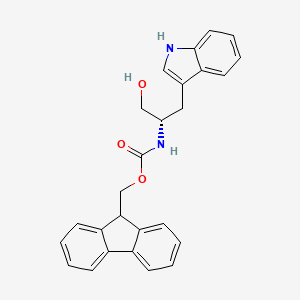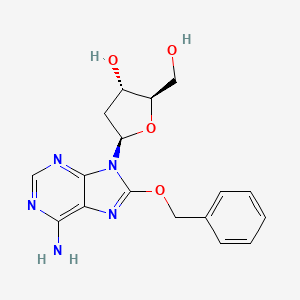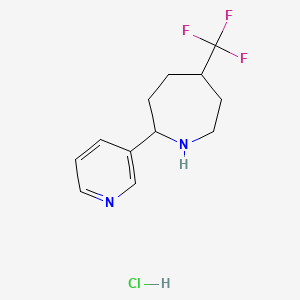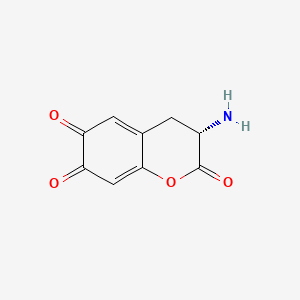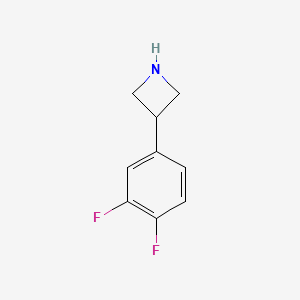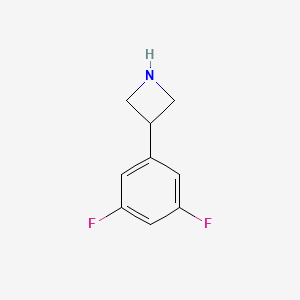
Nickel(II) carbonate (basic) hydrate, Ni 40per cent min, typically 99.5per cent (metals basis)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(II) carbonate (basic) hydrate is a green powder that is water insoluble . It is used as a precursor to catalysts and in ceramic applications . It acts as an intermediate in the hydrometallurgical purification of nickel from its ores . It is also used in electroplating of nickel .
Synthesis Analysis
Basic nickel carbonate can be made by treating solutions of nickel sulfate with sodium carbonate . The hydrated carbonate has been prepared by electrolytic oxidation of nickel in the presence of carbon dioxide .Molecular Structure Analysis
The molecular formula of Nickel(II) carbonate (basic) hydrate is approximately NiCO3 · 2Ni(OH)2 · 4H2O . The SMILES string representation is [OH-].[OH-].[OH-].[OH-].[Ni++].[Ni++].[Ni++].[O-]C([O-])=O .Chemical Reactions Analysis
Nickel(II) ion forms a large variety of complex ions, such as the green hydrated ion, [Ni(H2O)6]2+ . Nickel(II) carbonate (basic) hydrate is used as an intermediate in the hydrometallurgical purification of nickel from its ores .Physical And Chemical Properties Analysis
Nickel(II) carbonate (basic) hydrate is a green powder that is water insoluble . It is used in industrial applications such as nickel electroplating .Safety And Hazards
Nickel(II) carbonate (basic) hydrate is considered hazardous. It may cause skin irritation, serious eye irritation, and an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer by inhalation . It may damage fertility or the unborn child . It causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is very toxic to aquatic life with long-lasting effects .
Zukünftige Richtungen
Nickel(II) carbonate (basic) hydrate is used as a precursor to catalysts and in ceramic applications . It acts as an intermediate in the hydrometallurgical purification of nickel from its ores . It is also used in electroplating of nickel . Future research and applications may continue to explore its use in these areas.
Eigenschaften
CAS-Nummer |
155775-31-8 |
|---|---|
Produktname |
Nickel(II) carbonate (basic) hydrate, Ni 40per cent min, typically 99.5per cent (metals basis) |
Molekularformel |
CH3NiO5 |
Molekulargewicht |
153.723 |
IUPAC-Name |
nickel(3+);carbonate;hydroxide;hydrate |
InChI |
InChI=1S/CH2O3.Ni.2H2O/c2-1(3)4;;;/h(H2,2,3,4);;2*1H2/q;+3;;/p-3 |
InChI-Schlüssel |
LLHQSKMMVSSKAT-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].O.[OH-].[Ni+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



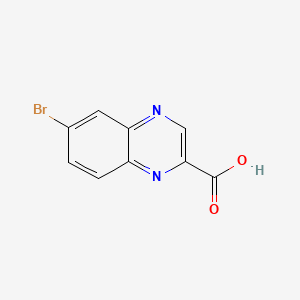
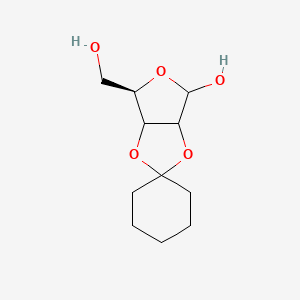
![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)
